Alpha-D-glucoheptose can be derived from D-glucose through specific synthetic pathways. It has garnered interest due to its biological activity and potential applications in glycobiology and medicinal chemistry. The classification of alpha-D-glucoheptose falls under the category of aldoheptoses, which are monosaccharides that contain an aldehyde group.
The synthesis of alpha-D-glucoheptose has been explored through various methods, primarily focusing on optimizing yields and simplifying procedures. A notable synthetic route involves the following steps:
These methods have been optimized to achieve high yields and purities, making them suitable for further biological testing.
Alpha-D-glucoheptose has a molecular formula of C₇H₁₄O₇, reflecting its seven carbon atoms and corresponding hydrogen and oxygen atoms. The structure consists of:
The stereochemistry around the anomeric carbon (C1) defines its classification as an alpha-anomer, where the hydroxyl group on this carbon is oriented downwards in the Haworth projection.
Alpha-D-glucoheptose participates in various chemical reactions typical of carbohydrates:
These reactions are essential for synthesizing complex carbohydrates and modifying existing sugar structures for specific applications.
The mechanism of action of alpha-D-glucoheptose primarily relates to its role in biological systems:
Studies have indicated that derivatives of alpha-D-glucoheptose can modulate biological pathways, highlighting its potential therapeutic applications .
Alpha-D-glucoheptose exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications and formulations.
Alpha-D-glucoheptose has several scientific applications:
The ongoing research into alpha-D-glucoheptose emphasizes its importance not only as a fundamental sugar but also as a versatile compound with significant implications in biochemistry and medicine .
The capsular polysaccharide (CPS) of Campylobacter jejuni NCTC 11168 incorporates d-glycero-l-gluco-heptose as a critical virulence determinant. This modified heptose originates from GDP-d-glycero-α-d-manno-heptose (GDP-DD), an intermediate of the pentose phosphate pathway. The conversion involves three enzymes—Cj1427, Cj1430, and Cj1428—that sequentially remodel the sugar moiety through oxidation, epimerization, and reduction [1] [2].
Cj1427 (a short-chain dehydrogenase/reductase, SDR) initiates biosynthesis by oxidizing GDP-DD at C4 to form GDP-d-glycero-4-keto-α-d-lyxo-heptose. Uniquely, Cj1427 copurifies with tightly bound NADH, rendering it inactive until α-ketoglutarate (α-KG) regenerates NAD⁺ via a side reaction that produces l-2-hydroxyglutarate. Structural analyses confirm the GDP-sugar substrate binds adjacent to NAD⁺, with the C4 carbon positioned 3.5 Å from the nicotinamide ring for hydride transfer [2] [6].
Cj1430 (a cupin superfamily enzyme) accepts the C4-keto intermediate and performs a double epimerization at C3 and C5. This yields GDP-d-glycero-4-keto-β-l-xylo-heptose, inverting stereochemistry at both centers. The 1.85 Å crystal structure reveals a distorted β-barrel fold, with the GDP moiety buried in a deep pocket. Bound product analogs indicate residues Asn-48, His-50, and Tyr-109 stabilize the enolate intermediate during epimerization [1] [6].
Cj1428 (an SDR enzyme) completes the pathway via NADPH-dependent reduction of the C4 ketone in the epimerized intermediate. This step generates the final product, GDP-d-glycero-β-l-gluco-heptose, with strict stereospecificity for the l-gluco configuration. Despite belonging to the SDR superfamily, Cj1428 lacks the conserved catalytic tyrosine (YXXXK motif), substituting phenylalanine (FXXXK). The 1.50 Å structure shows NADPH bound in a Rossmann fold, with Phe-147 positioning the substrate for hydride transfer from the si face of NADPH [1] [6].
Table 1: Key Enzymes in GDP-l-gluco-heptose Biosynthesis
Enzyme | Function | Structural Family | Cofactors | Products |
---|---|---|---|---|
Cj1427 | C4 oxidase | Short-chain dehydrogenase/reductase (SDR) | NAD⁺/α-ketoglutarate | GDP-d-glycero-4-keto-α-d-lyxo-heptose |
Cj1430 | C3/C5 epimerase | Cupin superfamily | None | GDP-d-glycero-4-keto-β-l-xylo-heptose |
Cj1428 | C4 reductase | SDR variant (FXXXK motif) | NADPH | GDP-d-glycero-β-l-gluco-heptose |
Heptose modification pathways exhibit significant evolutionary divergence across C. jejuni serotypes. In strain NCTC 11168 (HS:2), the Mlgh pathway (d-glycero-l-gluco-heptose) employs Cj1430 (MlghB) for dual C3/C5 epimerization. By contrast, strain 81-176 (HS:23/36) utilizes the Ddah pathway to produce GDP-6-deoxy-d-altro-heptose. Here, the Cj1430 homolog DdahB (81% identity) only performs C3 epimerization, while DdahC catalyzes C4 reduction without epimerization [3].
Remarkably, C. jejuni 11168 retains 77% of genes for heptose-containing CPS across 484 strains. The genomic plasticity of the CPS cluster allows 13 structural heptose variants through enzyme subfunctionalization. For example, WcaG (Cj1427 homologs) acts as a C4 reductase in 81-176 but is inactive in NCTC 11168, indicating pathway-specific neofunctionalization [3] [5].
Table 2: Evolutionary Divergence of Heptose Modification Enzymes
Strain/Pathway | Epimerase | Function | Reductase | Function |
---|---|---|---|---|
NCTC 11168 (l-gluco) | MlghB (Cj1430) | C3 and C5 epimerization | MlghC (Cj1428) | Stereospecific C4 reduction |
81-176 (d-altro) | DdahB (Cjj1430) | C3 epimerization only | DdahC (Cjj1427) | C4 reduction (no epimerization) |
Substrate recognition is stringent for enzymes in this pathway:
Kinetic coupling is critical: Cj1428’s activity depends on prior epimerization by Cj1430. When bypassed with artificial substrates, reduction yields non-physiological stereoisomers [1].
Table 3: Kinetic Parameters of Heptose-Modifying Enzymes
Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|---|
Cj1427 | GDP-α-d-manno-heptose | 48 ± 3 | 2.1 ± 0.1 | 43,750 |
Cj1430 | GDP-4-keto-α-d-lyxo-heptose | 106 ± 9 | 0.8 ± 0.05 | 7,547 |
Cj1428 | GDP-4-keto-β-l-xylo-heptose | 85 ± 7 | 1.4 ± 0.1 | 16,470 |
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